

DDP-38003 Trihydrochloride: A Technical Guide to its Role in Gene Regulation

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Compound of Interest

Compound Name: DDP-38003 trihydrochloride

Cat. No.: B10800145

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Introduction

DDP-38003 trihydrochloride is a novel, orally bioavailable small molecule inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1)[1][2]. KDM1A is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by catalyzing the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription, and lysine 9 of histone H3 (H3K9me1/2), a mark associated with gene repression[3][4]. By inhibiting KDM1A, DDP-38003 modulates the methylation status of these key histone residues, leading to the reactivation of silenced tumor suppressor genes and the induction of cellular differentiation. This technical guide provides an in-depth overview of the mechanism of action of DDP-38003, its effects on gene regulation, and detailed experimental protocols for its investigation.

Core Mechanism of Action: KDM1A/LSD1 Inhibition

DDP-38003 exerts its effects on gene regulation primarily through the potent and selective inhibition of KDM1A/LSD1. The inhibition of this enzyme leads to an accumulation of methyl marks on H3K4 and H3K9, thereby altering chromatin structure and influencing the expression of a multitude of genes involved in cell proliferation, differentiation, and apoptosis.

Quantitative Data on DDP-38003 Activity



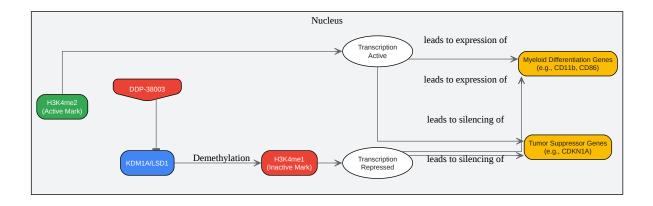
Parameter	Value	Cell Line/System	Reference
IC50 (KDM1A/LSD1)	84 nM	Biochemical Assay	[1][2][5]
In Vivo Efficacy (Leukemia Model)	35% increased survival	Mouse model of leukemia (11.25 mg/kg)	[1][2][6]
62% increased survival	Mouse model of leukemia (22.50 mg/kg)	[1][2][6]	
Half-life (in vivo)	8 hours	Mouse	[1][2]

Signaling Pathways and Gene Regulation

The inhibition of KDM1A by DDP-38003 triggers a cascade of events that ultimately leads to anti-tumor effects. A key mechanism is the derepression of genes that promote cellular differentiation, a process often blocked in cancer cells.

KDM1A/LSD1-Mediated Gene Repression and its Inhibition by DDP-38003





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Caption: DDP-38003 inhibits KDM1A/LSD1, preventing the demethylation of H3K4me2 and leading to the expression of tumor suppressor and differentiation genes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of DDP-38003.

In Vitro KDM1A/LSD1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of DDP-38003 against KDM1A/LSD1.

Methodology:

 Reagents: Recombinant human KDM1A/LSD1 enzyme, H3K4me2 peptide substrate, horseradish peroxidase (HRP)-conjugated secondary antibody, and a suitable HRP substrate (e.g., Amplex Red).



• Procedure:

- Prepare a serial dilution of DDP-38003 trihydrochloride.
- In a 96-well plate, combine the KDM1A/LSD1 enzyme, H3K4me2 peptide substrate, and varying concentrations of DDP-38003.
- Incubate the reaction mixture at 37°C for 1 hour.
- Stop the reaction and detect the amount of demethylated product using an HRP-based detection system.
- Measure the signal using a plate reader.
- Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assays

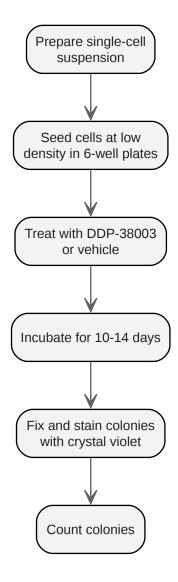
Objective: To assess the effect of DDP-38003 on the clonogenic survival of cancer cells.

Methodology:

- Cell Lines: Human acute myeloid leukemia (AML) cell lines such as THP-1 or MV4-11.
- Procedure:
 - Prepare a single-cell suspension of the chosen cell line.
 - Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates containing complete culture medium.
 - Treat the cells with various concentrations of DDP-38003 or vehicle control.
 - Incubate the plates for 10-14 days at 37°C in a humidified incubator with 5% CO2, allowing colonies to form.
 - Fix the colonies with methanol and stain with 0.5% crystal violet.



- Count the number of colonies (typically >50 cells).
- Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.



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Caption: Workflow for the colony formation assay to assess the anti-proliferative effects of DDP-38003.

Objective: To evaluate the ability of DDP-38003 to induce differentiation of leukemia cells.

Methodology:



- Cell Line: THP-1 human acute monocytic leukemia cell line.
- Procedure:
 - Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
 - Treat the cells with various concentrations of DDP-38003 or vehicle control for 72-96 hours.
 - Assess cellular differentiation by monitoring changes in cell morphology (adherence to the culture plate and development of a macrophage-like phenotype) using light microscopy.
 - Quantify differentiation by measuring the expression of myeloid differentiation markers such as CD11b and CD86 using flow cytometry.
- Data Analysis: Determine the percentage of cells expressing the differentiation markers in the treated versus control groups.

In Vivo Murine Leukemia Model

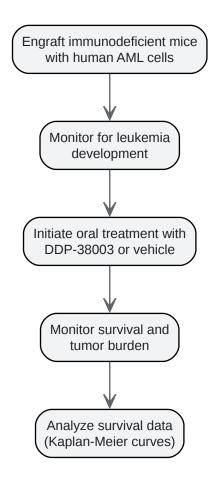
Objective: To evaluate the anti-tumor efficacy of orally administered DDP-38003 in a mouse model of leukemia.

Methodology:

- Animal Model: Immunodeficient mice (e.g., NOD/SCID) are engrafted with a human AML cell line (e.g., MV4-11) via tail vein injection.
- Drug Formulation and Administration:
 - DDP-38003 trihydrochloride is dissolved in a suitable vehicle (e.g., 40% PEG 400 in a 5% glucose solution)[1].
 - Once blast cells are detected in the peripheral blood, oral administration of DDP-38003 (e.g., 11.25 or 22.5 mg/kg) or vehicle is initiated[1].
 - Treatment is typically administered 3 days per week for 3 weeks[1].



- Efficacy Assessment:
 - Monitor animal survival daily.
 - Tumor burden can be assessed by monitoring the percentage of human CD45+ cells in the peripheral blood or by bioluminescence imaging if the leukemia cells are engineered to express luciferase.
- Data Analysis: Generate Kaplan-Meier survival curves and compare the median survival between the treatment and control groups.



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Caption: Experimental workflow for evaluating the in vivo efficacy of DDP-38003 in a murine leukemia model.

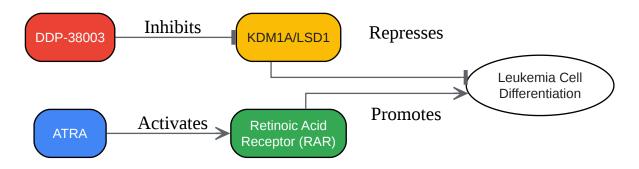
Combination Therapies



The efficacy of DDP-38003 can be enhanced when used in combination with other anti-cancer agents.

Combination with All-Trans Retinoic Acid (ATRA)

In AML, KDM1A/LSD1 is often involved in the repression of genes required for myeloid differentiation. Inhibition of KDM1A by DDP-38003 can sensitize AML cells to the differentiating effects of all-trans retinoic acid (ATRA). This combination therapy has shown synergistic effects in preclinical models[7].



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Caption: DDP-38003 and ATRA synergistically promote leukemia cell differentiation.

Conclusion

DDP-38003 trihydrochloride is a promising KDM1A/LSD1 inhibitor with a clear mechanism of action centered on the epigenetic regulation of gene expression. Its ability to induce differentiation and inhibit the proliferation of cancer cells, both as a single agent and in combination with other therapies, makes it a compelling candidate for further development in the treatment of hematological malignancies and potentially other cancers. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.

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